N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea is a complex organic compound with a unique structure that includes multiple functional groups such as urea, trichloroethyl, and iodinated aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea typically involves multiple steps. One common method includes the reaction of N,N-dimethylurea with 2,2,2-trichloroethyl isocyanate to form an intermediate, which is then reacted with 2-iodoaniline under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the trichloroethyl or iodinated aniline groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the iodinated aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield products with modified functional groups, while substitution reactions can introduce new substituents at the aniline ring.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-{[(2-toluidinocarbothioyl]amino}ethyl)propanamide
- 3,3-Dimethyl-N-(2,2,2-trichloro-1-{[(3-toluidinocarbothioyl]amino}ethyl)butanamide
- 3-Nitro-N-(2,2,2-trichloro-1-{[(3-(2,5-dimethyl-phenyl)-thioureido]ethyl)benzamide
Uniqueness
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea is unique due to the presence of the iodinated aniline group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where iodine’s reactivity and biological activity are advantageous.
Eigenschaften
Molekularformel |
C12H14Cl3IN4OS |
---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C12H14Cl3IN4OS/c1-20(2)11(21)19-9(12(13,14)15)18-10(22)17-8-6-4-3-5-7(8)16/h3-6,9H,1-2H3,(H,19,21)(H2,17,18,22) |
InChI-Schlüssel |
QNNBRBHCBRDTRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.